molecular formula C17H25NO4S B2867454 1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885269-57-8

1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No.: B2867454
CAS No.: 885269-57-8
M. Wt: 339.45
InChI Key: NFQLNZWUUMJXOS-UHFFFAOYSA-N
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Description

1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a sulfonamide group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the tert-butylphenyl derivative. One common approach is the sulfonation of tert-butylbenzene to form 4-(tert-butyl)benzenesulfonic acid, followed by amination to introduce the sulfonamide group. The cyclohexane ring can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory diseases or cancer.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-(Tert-butyl)benzenesulfonic acid: Similar structure but lacks the cyclohexane ring and carboxylic acid group.

  • Cyclohexane-1-carboxylic acid: Similar cyclohexane ring but lacks the tert-butyl and sulfonamide groups.

  • Sulfonamide derivatives: Various sulfonamide compounds with different substituents.

Uniqueness: 1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is unique due to its combination of the tert-butyl group, sulfonamide group, and cyclohexane ring, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-16(2,3)13-7-9-14(10-8-13)23(21,22)18-17(15(19)20)11-5-4-6-12-17/h7-10,18H,4-6,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQLNZWUUMJXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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